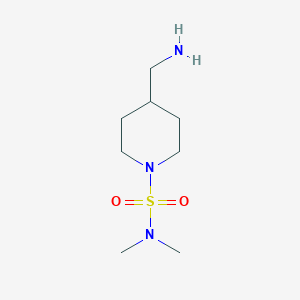
2-(4-Carbamoylpiperidin-1-yl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Carbamoylpiperidin-1-yl)-2-oxoacetic acid is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carbamoylpiperidin-1-yl)-2-oxoacetic acid typically involves multiple steps, starting with the reaction of piperidine with carbamoyl chloride to form 4-carbamoylpiperidine. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow processes and automated systems are often employed to ensure consistency and efficiency in the production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Carbamoylpiperidin-1-yl)-2-oxoacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide (OH⁻) and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones are common products.
Reduction: Alcohols and amines are typically formed.
Substitution: Amides and esters are often the result of substitution reactions.
Applications De Recherche Scientifique
2-(4-Carbamoylpiperidin-1-yl)-2-oxoacetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including the treatment of certain diseases.
Industry: It is employed in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which 2-(4-Carbamoylpiperidin-1-yl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.
Comparaison Avec Des Composés Similaires
Piperidine derivatives: These compounds share structural similarities and are used in similar applications.
Carbamoyl-containing compounds: These compounds have carbamoyl groups and exhibit comparable reactivity.
Uniqueness: 2-(4-Carbamoylpiperidin-1-yl)-2-oxoacetic acid stands out due to its specific structure and reactivity, which make it particularly useful in certain applications where other compounds may not be as effective.
Propriétés
IUPAC Name |
2-(4-carbamoylpiperidin-1-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c9-6(11)5-1-3-10(4-2-5)7(12)8(13)14/h5H,1-4H2,(H2,9,11)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHXJIPZQQWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-2-(methylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B7842933.png)
![2-Methylpropyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7842938.png)
![4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B7842940.png)
![Benzyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7842947.png)









![2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid](/img/structure/B7843008.png)
